molecular formula C21H21NO6S B6520781 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide CAS No. 896319-64-5

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide

Cat. No. B6520781
CAS RN: 896319-64-5
M. Wt: 415.5 g/mol
InChI Key: BSJQBJUOZWZOMV-UHFFFAOYSA-N
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Description

“N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide” is a complex organic compound. It contains a benzene ring (benzenesulfonyl), a furan ring (furan-2-yl), an ethyl group, and a benzamide group with two methoxy (OCH3) substituents .


Molecular Structure Analysis

The compound contains several functional groups, including a benzenesulfonyl group, a furan ring, an ethyl group, and a benzamide group with two methoxy substituents .


Chemical Reactions Analysis

The compound’s benzylic position (the carbon adjacent to the aromatic ring) is particularly reactive and can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, its solubility would be influenced by the polar carboxamide group and the nonpolar benzene rings .

Scientific Research Applications

N-benzyl-2-furan-2-yl-3,4-dimethoxybenzamide has been used in a variety of scientific research applications. It has been used to study the interactions between proteins and small molecules, as well as to study the effects of small molecules on the structure and function of proteins. In addition, this compound has been used to study the effects of small molecules on the activity of enzymes, as well as to study the effects of small molecules on the expression of genes.

Mechanism of Action

N-benzyl-2-furan-2-yl-3,4-dimethoxybenzamide has been shown to interact with a variety of biological systems, including proteins and enzymes. It is believed that this compound binds to the active site of the target protein or enzyme, which results in the inhibition of its activity. In addition, this compound has been shown to interact with DNA and RNA, which can result in the alteration of gene expression.
Biochemical and Physiological Effects
N-benzyl-2-furan-2-yl-3,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of fats. In addition, this compound has been shown to inhibit the activity of proteins involved in the transport of ions, as well as proteins involved in the transport of nutrients.

Advantages and Limitations for Lab Experiments

N-benzyl-2-furan-2-yl-3,4-dimethoxybenzamide is a useful tool for researchers due to its ability to interact with a variety of biological systems. However, there are some advantages and limitations to using this compound in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a cost-effective tool for researchers. In addition, this compound is relatively stable and has a low toxicity, which makes it safe to use in lab experiments. However, one limitation is that this compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The use of N-benzyl-2-furan-2-yl-3,4-dimethoxybenzamide in scientific research is an exciting field with many potential applications. Some potential future directions for research include the use of this compound to study the interactions between small molecules and proteins, as well as to study the effects of small molecules on the structure and function of proteins. In addition, this compound could be used to study the effects of small molecules on the activity of enzymes, as well as to study the effects of small molecules on the expression of genes. Finally, this compound could be used to study the effects of small molecules on the transport of ions, as well as proteins involved in the transport of nutrients.

Synthesis Methods

N-benzyl-2-furan-2-yl-3,4-dimethoxybenzamide can be synthesized using a variety of methods, including the Suzuki coupling reaction. This reaction involves the combination of two different compounds, a boronic acid and an aryl halide, in the presence of a palladium catalyst and a base. The resulting product is a benzamide derivative, which can then be further modified to produce the desired N-benzyl-2-furan-2-yl-3,4-dimethoxybenzamide.

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c1-26-17-11-10-15(13-19(17)27-2)21(23)22-14-20(18-9-6-12-28-18)29(24,25)16-7-4-3-5-8-16/h3-13,20H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJQBJUOZWZOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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